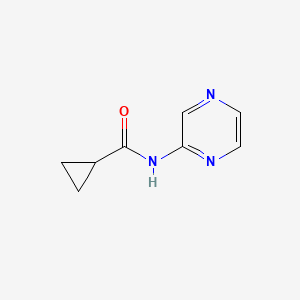
N-(Pyrazin-2-YL)cyclopropanecarboxamide
Descripción general
Descripción
N-(Pyrazin-2-YL)cyclopropanecarboxamide, also known as N-PCCA, is a synthetic cyclopropane-containing carboxamide with a pyrazine ring. It is a unique cyclic molecule that has been studied for its potential applications in various scientific fields. N-PCCA has been found to have a wide range of uses in chemical synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Mechanism of Action in Mycobacterium tuberculosis
Research highlights that pyrazinoic acid, derived from pyrazinamide, disrupts membrane energetics and inhibits membrane transport functions in Mycobacterium tuberculosis. The activity of pyrazinoic acid is significantly effective against non-replicating bacilli, correlating with the low membrane potential of these bacteria and the disruption of their membrane potential in an acidic pH environment (Zhang et al., 2003).
Another critical finding is the identification of the ribosomal protein S1 (RpsA) as a target of POA, inhibiting the trans-translation process essential for freeing ribosomes in non-replicating organisms, providing a pathway to eradicate persisting organisms (Shi et al., 2011).
Resistance Mechanisms and Molecular Epidemiology
The resistance of Mycobacterium tuberculosis to pyrazinamide is a significant challenge, often associated with mutations in the pncA gene, which encodes pyrazinamidase (PZase). This enzyme is responsible for converting pyrazinamide to its active form, pyrazinoic acid. Studies have mapped the mutations across the pncA gene, providing insights into the genetic basis of resistance and aiding in the development of molecular diagnostic tools (Mphahlele et al., 2008; Ramirez-Busby & Valafar, 2015).
Novel Targets and Implications for Treatment
Recent research has also identified aspartate decarboxylase (PanD) as a new target of pyrazinamide, suggesting that mutations in the panD gene could contribute to PZA resistance. This discovery opens new avenues for understanding the drug's mechanism and potentially developing strategies to overcome resistance (Shi et al., 2014).
Ethylene Biosynthesis Inhibition in Plants
Interestingly, pyrazinamide and its derivatives have been found to inhibit ethylene biosynthesis in Arabidopsis thaliana by blocking the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the final step enzyme in ethylene formation. This unexpected application suggests potential agricultural uses in managing fruit ripening and flower senescence (Sun et al., 2017).
Propiedades
IUPAC Name |
N-pyrazin-2-ylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8(6-1-2-6)11-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDFSLCTOYMPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398747 | |
| Record name | N-pyrazin-2-ylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrazin-2-YL)cyclopropanecarboxamide | |
CAS RN |
681250-02-2 | |
| Record name | N-pyrazin-2-ylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


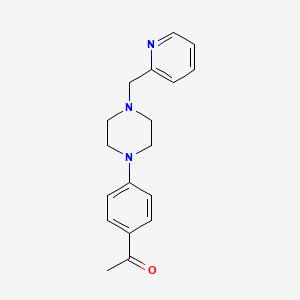
![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)
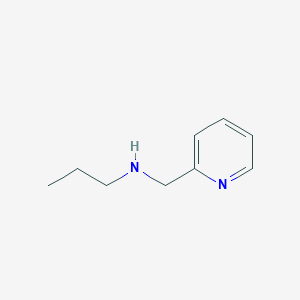
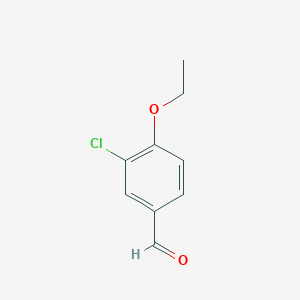
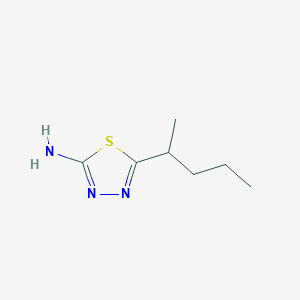
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
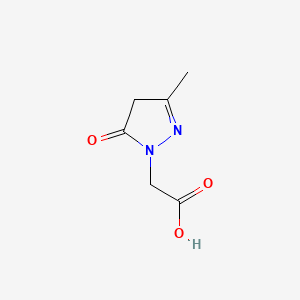
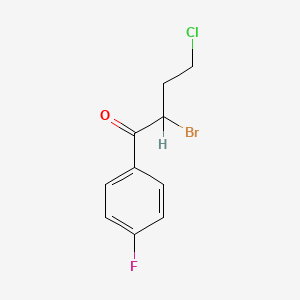
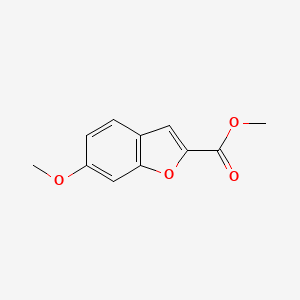
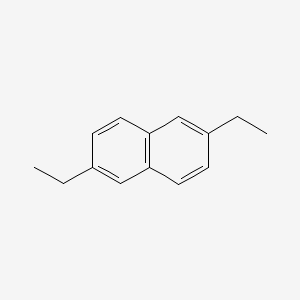
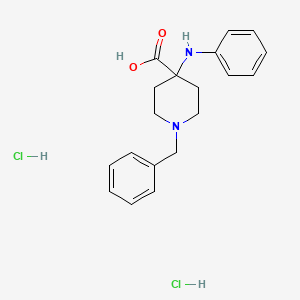
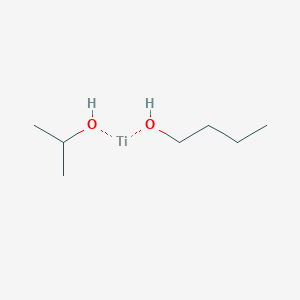
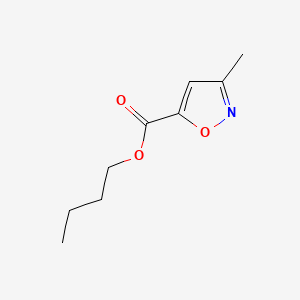
![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)